molecular formula C35H27BrClN3 B407516 6-BROMO-6'-CHLORO-4,4'-DIPHENYL-2'-(PIPERIDIN-1-YL)-2,3'-BIQUINOLINE

6-BROMO-6'-CHLORO-4,4'-DIPHENYL-2'-(PIPERIDIN-1-YL)-2,3'-BIQUINOLINE

Cat. No.: B407516
M. Wt: 605g/mol
InChI Key: BNJFIUPDWBOEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl is a complex organic compound with the molecular formula C30H18BrClN2O This compound is known for its unique structure, which includes bromine, chlorine, and piperidine moieties attached to a biquinolinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biquinolinyl core: This step involves the coupling of two quinoline derivatives under specific conditions.

    Introduction of bromine and chlorine: Halogenation reactions are carried out to introduce bromine and chlorine atoms at the desired positions on the biquinolinyl core.

    Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated or reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl
  • 6-Chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl
  • 4,4’-Diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl

Uniqueness

6-Bromo-6’-chloro-4,4’-diphenyl-2’-piperidin-1-yl-[2,3’]biquinolinyl is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the piperidine moiety and biquinolinyl core makes it a versatile compound for various research applications.

Properties

Molecular Formula

C35H27BrClN3

Molecular Weight

605g/mol

IUPAC Name

3-(6-bromo-4-phenylquinolin-2-yl)-6-chloro-4-phenyl-2-piperidin-1-ylquinoline

InChI

InChI=1S/C35H27BrClN3/c36-25-14-16-30-28(20-25)27(23-10-4-1-5-11-23)22-32(38-30)34-33(24-12-6-2-7-13-24)29-21-26(37)15-17-31(29)39-35(34)40-18-8-3-9-19-40/h1-2,4-7,10-17,20-22H,3,8-9,18-19H2

InChI Key

BNJFIUPDWBOEOV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.